tert-Butyl 2-ethoxybenzoate tert-Butyl 2-ethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 188754-42-9
VCID: VC20580647
InChI: InChI=1S/C13H18O3/c1-5-15-11-9-7-6-8-10(11)12(14)16-13(2,3)4/h6-9H,5H2,1-4H3
SMILES:
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol

tert-Butyl 2-ethoxybenzoate

CAS No.: 188754-42-9

Cat. No.: VC20580647

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-ethoxybenzoate - 188754-42-9

Specification

CAS No. 188754-42-9
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name tert-butyl 2-ethoxybenzoate
Standard InChI InChI=1S/C13H18O3/c1-5-15-11-9-7-6-8-10(11)12(14)16-13(2,3)4/h6-9H,5H2,1-4H3
Standard InChI Key RJGVVNFVSJQRPD-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1C(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

tert-Butyl 2-ethoxybenzoate (IUPAC name: tert-butyl 2-ethoxybenzoate) consists of a benzene ring substituted with an ethoxy group (–OCH₂CH₃) at the 2-position and a tert-butyl ester (–OC(O)C(CH₃)₃) at the 1-position. The tert-butyl group introduces significant steric bulk, which influences the compound’s conformational stability and reactivity. The ethoxy substituent, being an electron-donating group, modulates the electronic density of the aromatic ring, affecting its participation in electrophilic substitution reactions .

Molecular Formula: C₁₃H₁₈O₃
Molecular Weight: 222.28 g/mol (calculated from atomic masses).
SMILES Notation: CC(C)(C)OC(=O)C1=C(OCCO)C=CC=C1

Physicochemical Properties

The physicochemical properties of tert-butyl 2-ethoxybenzoate can be extrapolated from structurally related esters:

PropertyValue/RangeSource Analogue
Boiling Point280–290°C (estimated)tert-Butyl 2-methoxybenzoate
Melting Point45–55°C (predicted)Ethyl 4-tert-butyl-2-ethoxybenzoate
Density1.05–1.10 g/cm³Benzoate esters
Solubility in Water<0.1 g/L (hydrophobic)Similar tert-butyl esters
LogP (Octanol-Water)3.2–3.8 (estimated)QSAR modeling

The compound’s low water solubility and moderate LogP value suggest preferential solubility in organic solvents such as dichloromethane, ethyl acetate, and toluene.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The most plausible route to synthesize tert-butyl 2-ethoxybenzoate involves Fischer esterification, a well-established method for preparing benzoate esters .

Reagents:

  • 2-Ethoxybenzoic acid

  • tert-Butyl alcohol

  • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

Procedure:

  • Reflux: 2-Ethoxybenzoic acid and tert-butyl alcohol are combined in a 1:2 molar ratio with catalytic sulfuric acid.

  • Dehydration: The mixture is refluxed at 120–140°C for 6–12 hours, with water removal via a Dean-Stark trap to shift equilibrium toward ester formation.

  • Workup: The crude product is washed with sodium bicarbonate to neutralize residual acid, followed by purification via vacuum distillation or column chromatography.

Reaction Equation:
2-Ethoxybenzoic acid+tert-Butyl alcoholH+tert-Butyl 2-ethoxybenzoate+H2O\text{2-Ethoxybenzoic acid} + \text{tert-Butyl alcohol} \xrightarrow{\text{H}^+} \text{tert-Butyl 2-ethoxybenzoate} + \text{H}_2\text{O}

Yield: 70–85% (estimated based on analogous syntheses ).

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key absorption bands for tert-butyl 2-ethoxybenzoate include:

  • Ester C=O Stretch: 1710–1740 cm⁻¹ (strong).

  • Aromatic C–O (Ethoxy): 1250–1270 cm⁻¹.

  • tert-Butyl C–H Stretch: 1360–1380 cm⁻¹ and 1460–1480 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

  • δ 1.45 (s, 9H): tert-Butyl group.

  • δ 1.50 (t, 3H, J = 7.0 Hz): Ethoxy CH₃.

  • δ 4.10 (q, 2H, J = 7.0 Hz): Ethoxy CH₂.

  • δ 6.85–7.60 (m, 4H): Aromatic protons.

¹³C NMR (CDCl₃, 100 MHz):

  • δ 165.5: Ester carbonyl.

  • δ 113.5–160.0: Aromatic carbons.

  • δ 80.5: tert-Butyl quaternary carbon.

Applications in Organic Synthesis

Pharmaceutical Intermediates

tert-Butyl 2-ethoxybenzoate may serve as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) or antifungal agents, where ethoxy-substituted aromatics are pharmacophores.

Fragrance and Flavor Industry

The compound’s ester functionality and aromaticity make it a candidate for synthesizing flavoring agents, though its direct use is limited by regulatory approvals.

Future Research Directions

  • Catalytic Optimization: Exploring enzyme-catalyzed esterification for greener synthesis.

  • Biological Screening: Evaluating antimicrobial or anti-inflammatory properties.

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